molecular formula C14H20O3 B14432144 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol CAS No. 83053-40-1

5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol

Cat. No.: B14432144
CAS No.: 83053-40-1
M. Wt: 236.31 g/mol
InChI Key: UOIIZOIDAJMHQW-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is an organic compound with a complex structure that includes ethoxy, methoxy, and prenyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol typically involves multiple steps, starting with the preparation of the phenol ring and subsequent functionalization. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions to introduce the ethoxy and methoxy groups. The prenyl group can be introduced through a Friedel-Crafts alkylation reaction using a prenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deoxygenated phenol derivatives.

    Substitution: Various substituted phenol derivatives, depending on the electrophile used.

Scientific Research Applications

5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Hydroxychalcones
  • Cinnamylphenols
  • Hydroxycinnamic acids and derivatives
  • Methoxyphenols
  • Anisoles
  • Aryl ketones
  • Benzoyl derivatives
  • Styrenes
  • Phenoxy compounds
  • Methoxybenzenes

Uniqueness

5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups on the phenol ring, along with the prenyl group, makes it a versatile compound for various applications in research and industry.

Properties

83053-40-1

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5-ethoxy-4-methoxy-2-(3-methylbut-2-enyl)phenol

InChI

InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6,8-9,15H,5,7H2,1-4H3

InChI Key

UOIIZOIDAJMHQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)CC=C(C)C)OC

Origin of Product

United States

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